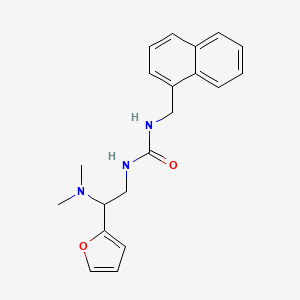

1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea

Description

1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a urea derivative featuring a dimethylamino-furan-ethyl moiety and a naphthalen-1-ylmethyl group. Urea-based compounds are widely studied for their biological and catalytic properties due to their hydrogen-bonding capabilities and structural versatility.

Properties

IUPAC Name |

1-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-(naphthalen-1-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-23(2)18(19-11-6-12-25-19)14-22-20(24)21-13-16-9-5-8-15-7-3-4-10-17(15)16/h3-12,18H,13-14H2,1-2H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKVWWKKPLPOIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)NCC1=CC=CC2=CC=CC=C21)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from diverse research studies.

Synthesis

The synthesis of 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea typically involves the reaction of dimethylaminomethyl furan derivatives with naphthalenes, followed by urea formation. The exact synthetic pathway can vary, but it generally includes:

- Preparation of the furan derivative : Dimethylaminomethyl furan is synthesized through the reaction of furfural with dimethylamine.

- Formation of the urea : The resultant furan derivative is then reacted with naphthalen-1-ylmethyl isocyanate to yield the final product.

Antimicrobial Activity

Research has indicated that compounds similar to 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea exhibit significant antimicrobial properties. For instance, studies on related urea derivatives have shown effectiveness against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Escherichia coli | <0.1 mg/L | Bactericidal |

| Salmonella typhi | <0.1 mg/L | Bactericidal |

| Staphylococcus aureus | <1.0 mg/L | Bactericidal |

| Bacillus subtilis | No activity detected | - |

These findings suggest that 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea could possess a broad spectrum of antimicrobial activity, making it a candidate for further development in medicinal chemistry .

Anticancer Activity

Preliminary studies have also suggested potential anticancer properties for this compound. The mechanism may involve the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest. For example, derivatives similar to this compound have been shown to inhibit proliferation in human cancer cell lines such as breast and prostate cancer cells.

Case Studies

- Case Study 1 : A study evaluated the effects of a structurally related compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent decrease in cell viability, suggesting that the compound induces apoptosis.

- Case Study 2 : Another investigation focused on the antimicrobial effects against multi-drug resistant strains of bacteria. The compound showed significant activity against these strains, highlighting its potential as an alternative therapeutic agent in treating resistant infections.

Comparison with Similar Compounds

N12 (1-naphthalen-1-yl-3-(2-oxopyrrolidin-1-yl)urea)

1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea

- Structure : Urea with methoxyphenyl and naphthalene substituents.

- Properties: Methoxy group improves solubility relative to alkylamino groups. Used as a reference standard in pharmacological studies .

Thiourea Analogs

1-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea

- Structure: Thiourea with dimethylamino-diphenylethyl and naphthalene groups.

- Properties : Thioureas exhibit stronger hydrogen-bond acceptor capacity than ureas, influencing enzyme inhibition. Stored at 0–6°C due to instability .

- Comparison : The target compound’s urea core may offer weaker binding but greater metabolic stability compared to thioureas.

Naphthofuran Derivatives

Ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate (Compound 3)

- Structure: Naphthofuran with nitro and acetyl amino groups.

- Properties : Synthesized via condensation reactions; exhibits antimicrobial activity. Nitro groups enhance electrophilicity for nucleophilic targeting .

Data Table: Key Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.